5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide
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Overview
Description
5-(Aminomethyl)-N-methoxy-N-methylspiro[23]hexane-5-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method yields bicyclic scaffolds with high diastereoselectivity, making it suitable for producing the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as [2 + 2] cycloaddition, to access new building blocks. These methods are efficient and modular, allowing for the derivatization of the spirocyclic structure with various functional groups .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization and various catalysts for oxidation and reduction reactions . Reaction conditions often involve aprotic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase type 5 regulator, it enhances the expression of nitric oxide synthases and the accumulation of cyclic guanosine monophosphate (cGMP), leading to various physiological effects . Additionally, its role as a COX-1/COX-2 inhibitor involves the inhibition of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another spirocyclic compound with similar structural features.
Bicyclo[3.1.0]hexane: Possesses an all-carbon quaternary center and is synthesized via [3 + 2] annulation.
Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]: Evaluated for their proapoptotic effects.
Uniqueness
5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-12(14-2)8(13)10(7-11)5-9(6-10)3-4-9/h3-7,11H2,1-2H3 |
InChI Key |
XRAJIKGXVNVOCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1(CC2(C1)CC2)CN)OC |
Origin of Product |
United States |
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